Positional Isomer Discrimination: 2-Substituted Propan-1-amine Versus 1-Substituted Propan-1-amine
The target compound bears the amine at the 2-position of the propyl chain (i.e., a β-methyl substituent relative to the phenyl ring), whereas the frequently confused 1-(3,4-difluorophenyl)propan-1-amine (CAS 623143-39-5) places the amine at the benzylic 1-position (α to the phenyl ring). This regioisomerism produces distinct physicochemical profiles: the 1-isomer is predicted to have a boiling point of 206.9±25.0 °C and density of 1.1±0.1 g/cm³ , while the 2-isomer is supplied as a liquid with storage at 4 °C . In biological contexts, the position of the amine relative to the aromatic ring influences pKₐ and hydrogen-bonding geometry, which are critical for target engagement in CNS-active amines .
| Evidence Dimension | Regiochemical identity and predicted boiling point |
|---|---|
| Target Compound Data | 2-(3,4-Difluorophenyl)propan-1-amine (CAS 1096790-45-2): liquid at ambient; storage 4 °C; amine at C2 of propyl chain |
| Comparator Or Baseline | 1-(3,4-Difluorophenyl)propan-1-amine (CAS 623143-39-5): boiling point 206.9±25.0 °C; density 1.1±0.1 g/cm³; amine at C1 (benzylic) |
| Quantified Difference | Boiling point difference not directly calculable (predicted vs unreported); regioisomeric identity confirmed by distinct InChI Keys. Physical form: target is liquid; 1-isomer physical form variable. |
| Conditions | Predicted physicochemical properties from Chemsrc database ; vendor specification from Sigma-Aldrich . |
Why This Matters
Regioisomerism changes reactivity, biological target engagement, and synthetic compatibility—procurement of the incorrect isomer invalidates any established SAR or synthetic protocol relying on the 2-substituted scaffold.
- [1] AIPub. Profiling of pKₐ(H), log P, and aqueous solubility of fluoroalkyl-substituted amines: amine basicity changes monotonically with fluorination pattern and position relative to aromatic ring. View Source
